molecular formula C11H7BrClNO2S B8389959 5-((4-Bromophenyl)sulfonyl)-2-chloropyridine

5-((4-Bromophenyl)sulfonyl)-2-chloropyridine

Cat. No. B8389959
M. Wt: 332.60 g/mol
InChI Key: QSMBQBSBLSSZSM-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

5-((4-Bromophenyl)sulfonyl)-2-chloropyridine (98 mg, 0.29 mmol), concentrated NH4OH (3 mL), and EtOH (3 mL) were added to a high-pressure reaction vessel. The vessel was sealed and heated at 120° C. for 18 h. After cooling to room temperature, the solvent was partially removed under vacuum. The white precipitate obtained was filtered, washed with ether, and dried under vacuum to provide 5-((4-bromophenyl)sulfonyl)-2-pyridinamine (75 mg) as a white solid.
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:12]=[CH:13][C:14](Cl)=[N:15][CH:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH4+:18].[OH-]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:18])=[N:15][CH:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C=1C=CC(=NC1)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was partially removed under vacuum
CUSTOM
Type
CUSTOM
Details
The white precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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